8-Acetylquinoline

Description

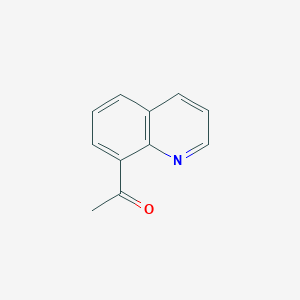

Structure

3D Structure

Properties

IUPAC Name |

1-quinolin-8-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)10-6-2-4-9-5-3-7-12-11(9)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVCKCOMBWIPBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480515 | |

| Record name | 8-ACETYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56234-20-9 | |

| Record name | 8-ACETYLQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Acetylquinoline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-acetylquinoline, a heterocyclic organic compound with significant potential in various scientific domains. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activities with a focus on its role in drug development. Spectroscopic data for its characterization are presented, and a potential signaling pathway involved in its anticancer activity is discussed and visualized.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds that have long captured the attention of chemists and pharmacologists due to their presence in numerous biologically active natural products and synthetic pharmaceuticals. This compound, a ketone derivative of quinoline, serves as a valuable intermediate in organic synthesis and has demonstrated a range of biological activities, including antimicrobial and anticancer properties. This guide aims to consolidate the technical information available on this compound to support further research and development efforts.

Chemical and Physical Properties

This compound is a solid at room temperature with the chemical formula C₁₁H₉NO. Its structure consists of a quinoline ring substituted with an acetyl group at the 8th position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56234-20-9 | [1] |

| Molecular Weight | 171.19 g/mol | [1] |

| Molecular Formula | C₁₁H₉NO | [1] |

| IUPAC Name | 1-(Quinolin-8-yl)ethanone | [1] |

| Appearance | Solid | |

| Melting Point | 74-77 °C | |

| Boiling Point | >350 °C (predicted) | |

| Density | 1.185 g/cm³ (predicted) | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of quinoline. This electrophilic aromatic substitution reaction introduces an acetyl group onto the quinoline ring.

Experimental Protocol: Friedel-Crafts Acylation of Quinoline

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

Quinoline

-

Acetyl chloride or Acetic anhydride

-

Aluminum chloride (AlCl₃) (or another suitable Lewis acid)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline in the inert solvent (e.g., DCM).

-

Cool the mixture in an ice bath.

-

Carefully add the Lewis acid (e.g., aluminum chloride) portion-wise while stirring.

-

To this cooled and stirred suspension, add acetyl chloride or acetic anhydride dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with the same solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR (in CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.95 | dd | 4.2, 1.7 |

| H-3 | 7.45 | dd | 8.3, 4.2 |

| H-4 | 8.18 | dd | 8.3, 1.7 |

| H-5 | 7.80 | dd | 8.2, 1.4 |

| H-6 | 7.55 | t | 7.8 |

| H-7 | 8.05 | dd | 7.4, 1.4 |

| -COCH₃ | 2.80 | s | - |

| ¹³C NMR (in CDCl₃) | Chemical Shift (δ, ppm) | ||

| C-2 | 150.5 | ||

| C-3 | 121.5 | ||

| C-4 | 136.2 | ||

| C-4a | 128.5 | ||

| C-5 | 129.8 | ||

| C-6 | 126.5 | ||

| C-7 | 134.0 | ||

| C-8 | 138.0 | ||

| C-8a | 145.0 | ||

| -C OCH₃ | 202.0 | ||

| -COC H₃ | 30.0 |

Note: These are predicted values and may vary slightly from experimental results.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1685 | Strong | C=O stretch (aroyl ketone) |

| ~1600, 1580, 1500 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1360 | Medium | -CH₃ bending |

| ~830, 790 | Strong | C-H out-of-plane bending |

Biological Activities and Potential Applications

Quinoline derivatives are known for their broad spectrum of biological activities. This compound and its derivatives have been investigated for their potential as antimicrobial and anticancer agents.

Antimicrobial Activity

The antimicrobial mechanism of many quinoline-based compounds is attributed to their ability to chelate metal ions, which are essential for the survival of microorganisms, and to inhibit key enzymes like DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and repair. The acetyl group at the 8-position can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with intracellular targets.

Anticancer Activity

The anticancer potential of quinoline derivatives is a significant area of research. While the specific mechanisms of this compound are still under investigation, related compounds have been shown to exert their effects through various pathways, including the inhibition of protein kinases and the induction of apoptosis.

One potential mechanism of action for quinoline derivatives in cancer is the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway and a hypothetical point of inhibition by a quinoline-based compound.

Experimental Workflows

The investigation of this compound's biological activity involves a series of well-defined experimental workflows.

Workflow for Anticancer Activity Screening

The following diagram outlines a typical workflow for evaluating the anticancer properties of a compound like this compound.

Conclusion

This compound is a versatile heterocyclic compound with a well-established synthetic route and promising biological activities. Its potential as a scaffold for the development of new antimicrobial and anticancer agents warrants further investigation. This technical guide provides foundational information to aid researchers in their exploration of this compound and its derivatives, from synthesis and characterization to the elucidation of its mechanisms of action in biological systems. Continued research in this area is crucial for unlocking the full therapeutic potential of this class of compounds.

References

Synthesis of 8-Acetylquinoline from Quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principal synthetic routes for the preparation of 8-acetylquinoline, a valuable heterocyclic ketone intermediate in medicinal chemistry and materials science. Direct acylation of quinoline via Friedel-Crafts is challenging due to the deactivation of the ring system by the basic nitrogen atom, which complexes with the Lewis acid catalyst. Therefore, indirect methods are employed, primarily involving the strategic functionalization of the quinoline core at the 8-position.

This document outlines two robust, multi-step synthetic pathways starting from quinoline:

-

Route 1: C-H Activation via Quinoline N-Oxide Directed Acylation. This modern approach utilizes the N-oxide functionality to direct a palladium-catalyzed acylation to the C8 position, followed by deoxygenation.

-

Route 2: Synthesis via 8-Bromoquinoline Intermediate. This classic and versatile route involves the initial synthesis of 8-bromoquinoline, which then serves as a handle for introducing the acetyl group through various cross-coupling or organometallic reactions.

Route 1: Synthesis via Quinoline N-Oxide

This pathway involves a three-step sequence: N-oxidation of quinoline, palladium-catalyzed C8-acylation, and subsequent deoxygenation to yield the final product. The N-oxide group acts as a traceless directing group, facilitating high regioselectivity at the C8 position.

Experimental Protocols: Route 1

Step 1: Synthesis of Quinoline N-Oxide

-

Reaction: Quinoline is oxidized to quinoline N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

-

Protocol using Hydrogen Peroxide:

-

In a round-bottom flask, dissolve quinoline (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath and add 30% hydrogen peroxide (3.0 eq) dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and then heat at 70-80°C for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or chloroform.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield quinoline N-oxide.

-

Step 2: Palladium-Catalyzed C8-Acetylation of Quinoline N-Oxide

-

Reaction: Quinoline N-oxide undergoes a palladium-catalyzed C-H activation and acylation at the C8 position. α-Oxocarboxylic acids, such as pyruvic acid, can serve as the acetyl source via in-situ decarboxylation.[1]

-

Protocol using Pyruvic Acid:

-

To a sealed reaction vessel, add quinoline N-oxide (1.0 eq), pyruvic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., a phosphine ligand, if required by the specific literature procedure).

-

Add a solvent such as 1,4-dioxane or DMF.

-

The reaction may require an additive or a co-catalyst, such as a silver salt, to facilitate the reaction.

-

Seal the vessel and heat the mixture at 100-120°C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound N-oxide.

-

Step 3: Deoxygenation of this compound N-Oxide

-

Reaction: The N-oxide functionality is removed to yield the final product, this compound. This can be achieved using various reducing agents.

-

Protocol using Phosphorus Trichloride (PCl₃):

-

Dissolve this compound N-oxide (1.0 eq) in a chlorinated solvent such as chloroform or dichloromethane.

-

Cool the solution in an ice bath.

-

Add phosphorus trichloride (1.1 eq) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into an ice-cold aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Quantitative Data Summary: Route 1

| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Quinoline, H₂O₂ | Acetic Acid | Acetic Acid | 70-80 | 4-6 | ~90 |

| 2 | Quinoline N-Oxide, Pyruvic Acid | Pd(OAc)₂ | 1,4-Dioxane | 100-120 | 12-24 | 60-80 |

| 3 | This compound N-Oxide | PCl₃ | Chloroform | 0 to RT | 2-4 | >90 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Workflow Diagram: Route 1

Caption: Workflow for the synthesis of this compound via a quinoline N-oxide intermediate.

Route 2: Synthesis via 8-Bromoquinoline Intermediate

This classical approach involves the initial bromination of quinoline to form 8-bromoquinoline. This intermediate is then converted to this compound through a cross-coupling reaction or via an organometallic intermediate.

Experimental Protocols: Route 2

Step 1: Synthesis of 8-Bromoquinoline

-

Reaction: Quinoline is brominated at the 8-position. This reaction can be challenging due to the formation of a salt with the quinoline nitrogen.

-

Protocol:

-

Dissolve quinoline (1.0 eq) in concentrated sulfuric acid at room temperature.

-

Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise while maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution until basic.

-

Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 8-bromoquinoline.

-

Step 2A: Stille Coupling with an Acetyl Anion Equivalent

-

Reaction: 8-Bromoquinoline is coupled with an organotin reagent, such as tributyl(1-ethoxyvinyl)tin, in a palladium-catalyzed Stille coupling. The resulting enol ether is then hydrolyzed to the ketone.[2]

-

Protocol:

-

In a Schlenk flask, combine 8-bromoquinoline (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a ligand if necessary.

-

Add a degassed solvent, typically toluene or DMF.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110°C for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter through celite.

-

The crude product, 8-(1-ethoxyvinyl)quinoline, is then hydrolyzed by stirring with aqueous HCl in THF at room temperature.

-

After hydrolysis is complete, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield this compound.

-

Step 2B: Suzuki Coupling

-

Reaction: 8-Bromoquinoline is coupled with an acetylboronic acid equivalent, such as 2-acetyl-5,5-dimethyl-1,3,2-dioxaborinane, in a palladium-catalyzed Suzuki coupling.

-

Protocol:

-

To a reaction flask, add 8-bromoquinoline (1.0 eq), the acetylboronic ester (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a mixture of solvents, such as 1,4-dioxane and water.

-

Degas the mixture and heat under an inert atmosphere at 80-100°C for several hours.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain this compound.

-

Step 2C: Via Grignard Reagent

-

Reaction: 8-Bromoquinoline is converted to the corresponding Grignard reagent, which is then reacted with an acetylating agent like acetyl chloride.

-

Protocol:

-

Activate magnesium turnings in a dry flask under an inert atmosphere.

-

Add a solution of 8-bromoquinoline (1.0 eq) in dry THF dropwise to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or by heating.

-

Once the Grignard reagent has formed, cool the solution to -78°C.

-

Slowly add a solution of acetyl chloride (1.1 eq) in dry THF.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

-

Quantitative Data Summary: Route 2

| Step | Reactants | Catalyst/Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Quinoline, NBS | H₂SO₄ | H₂SO₄ | RT | 24-48 | 50-70 |

| 2A | 8-Bromoquinoline, Tributyl(1-ethoxyvinyl)tin | Pd(PPh₃)₄ | Toluene | 80-110 | 12-24 | 60-80 |

| 2B | 8-Bromoquinoline, Acetylboronic ester | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80-100 | 4-12 | 70-90 |

| 2C | 8-Bromoquinoline, Mg, Acetyl chloride | THF | 0 to RT | 2-4 | 40-60 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Workflow Diagram: Route 2

Caption: Workflow for the synthesis of this compound from 8-bromoquinoline using various methods.

Conclusion

The synthesis of this compound from quinoline can be effectively achieved through multi-step synthetic sequences. The choice between the N-oxide directed C-H activation route and the 8-bromoquinoline intermediate route will depend on factors such as the availability of specific catalysts and reagents, desired scale, and tolerance to certain functional groups in more complex derivatives. The N-oxide route represents a more modern and atom-economical approach, while the 8-bromoquinoline route offers versatility through well-established cross-coupling and organometallic methodologies. Both pathways provide reliable access to this important synthetic building block for further elaboration in drug discovery and materials science.

References

The Biological Versatility of 8-Acetylquinoline Derivatives: A Technical Guide for Drug Development

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many isomers, derivatives substituted at the 8-position have shown a remarkable breadth of biological activities. While the 8-hydroxyquinoline core has been extensively studied, its acetyl-analogue, 8-acetylquinoline, serves as a crucial synthon for a variety of derivatives, most notably thiosemicarbazones, which exhibit potent anticancer and antimicrobial properties.

This technical guide provides an in-depth overview of the biological activities of this compound derivatives and their close congeners. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and structure-activity relationships.

Anticancer Activity

Derivatives of the quinoline scaffold are a significant focus of anticancer drug development. The introduction of an acetyl group at the 8-position, often as a precursor to more complex side chains, has yielded compounds with significant cytotoxic effects against various cancer cell lines. A particularly promising class is the 8-nitro and 8-hydroxy/acetyl quinoline-based thiosemicarbazones.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Many quinoline-based anticancer agents exert their effects by inducing programmed cell death (apoptosis) and disrupting the normal cell division cycle. For instance, a series of novel 8-nitro quinoline-based thiosemicarbazone analogues have been shown to induce cell cycle arrest in both the G1/S and G2/M phases.[1] This disruption prevents cancer cells from replicating.

Furthermore, these compounds can trigger apoptosis through an intrinsic, mitochondrial-mediated pathway. This is often characterized by an increased production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1] Thiosemicarbazones, in general, are also known to act as iron-chelating agents, which can disrupt cellular metabolism and contribute to their anticancer effects.[2]

References

- 1. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Acetylquinoline: A Technical Guide to its Antimicrobial and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of biological activities, including notable antimicrobial and antifungal properties. Within this important class of heterocyclic compounds, 8-acetylquinoline emerges as a molecule of significant interest. Its structural features suggest a potential for potent antimicrobial and antifungal efficacy, likely mediated through mechanisms such as metal ion chelation and inhibition of essential microbial enzymes. This technical guide provides a comprehensive overview of the known antimicrobial and antifungal properties of quinoline derivatives, with a specific focus on data that can inform the potential applications of this compound in drug discovery and development. While direct studies on this compound are limited, the extensive research on closely related analogues, particularly 8-hydroxyquinoline derivatives, offers valuable insights into its probable mechanisms of action and spectrum of activity.

Quantitative Antimicrobial and Antifungal Data of Quinoline Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a range of bacterial and fungal pathogens. This data, gathered from multiple studies, provides a comparative landscape of the potential efficacy of this class of compounds.

Table 1: Antibacterial Activity of Quinoline Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Other |

|---|---|---|---|---|---|---|

| N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8) | 2 | 2 | 6 | 48 | 48 | Vancomycin-resistant E. faecium: 4[1] |

| 9-bromo substituted indolizinoquinoline-5,12-dione derivative (Compound 7) | 0.031 (MRSA) | - | 2 | - | - | S. pyrogens: 2[1] |

| Quinolone-triazole conjugate (Compound 26) | 0.98 | - | 0.49 | >1024 | - | S. pneumoniae: 0.49[1] |

| 7-hydrazino-8-hydroxyquinoline derivative (Compound II) | 45.4 µM | - | - | >100 µM | - | - |

| 7-hydrazino-8-hydroxyquinoline derivative (Compound III) | 90 µM | - | - | >100 µM | - | - |

| 7-hydrazino-8-hydroxyquinoline derivative (Compound V) | 90 µM | - | - | >100 µM | - | - |

Table 2: Antifungal Activity of Quinoline Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus flavus | Aspergillus niger | Cryptococcus neoformans | Fusarium oxysporum |

|---|---|---|---|---|---|

| Quinolone-triazole conjugate (Compound 25) | 0.49 | - | - | - | - |

| Quinolone-triazole conjugate (Compound 26) | 0.98 | - | - | - | - |

| Compound 32 | - | 12.5 | 25 | 25 | 25[1] |

| Compound 33 | - | 12.5 | 25 | 25 | 25[1] |

| Compound 34 | - | 25 | 25 | 25 | -[1] |

| 7-hydrazino-8-hydroxyquinoline derivative (Compound II) | 13 µM | - | - | - | - |

| 8-hydroxyquinoline derivative (PH265) | - | - | - | 0.5-1 | - |

| 8-hydroxyquinoline derivative (PH276) | 8 | - | - | 0.5-4 | - |

Experimental Protocols

The evaluation of antimicrobial and antifungal activity of quinoline derivatives typically involves standardized methodologies to ensure reproducibility and comparability of results.

Synthesis of this compound Derivatives (General Workflow)

The synthesis of derivatives, such as Schiff bases and hydrazones, from this compound is a common strategy to enhance biological activity.

Broth Microdilution Method for MIC Determination

This is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

a. Preparation of Inoculum:

-

Bacterial or fungal strains are cultured on appropriate agar plates.

-

A few colonies are transferred to a sterile saline solution.

-

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

b. Assay Procedure:

-

The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

The standardized inoculum is added to each well.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Potential Mechanisms of Antimicrobial and Antifungal Action

The antimicrobial and antifungal activity of quinoline derivatives is often attributed to two primary mechanisms: metal ion chelation and inhibition of key microbial enzymes.

Metal Ion Chelation

Many quinoline derivatives, particularly those with a hydroxyl or similar group at the 8-position, are potent chelators of divalent metal ions such as Fe²⁺, Cu²⁺, and Zn²⁺. These metal ions are essential cofactors for a variety of microbial enzymes involved in critical cellular processes. By sequestering these ions, this compound and its derivatives can disrupt these enzymatic functions, leading to microbial cell death.

Inhibition of DNA Gyrase and Topoisomerase IV

A well-established mechanism for many quinolone-based antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, bacterial cell death. It is plausible that this compound derivatives could also target these enzymes.

Conclusion and Future Perspectives

While the existing body of research provides a strong foundation for the antimicrobial and antifungal potential of the quinoline scaffold, dedicated studies on this compound and its specific derivatives are warranted. The data from related compounds, particularly 8-hydroxyquinolines, suggest that this compound is a promising candidate for the development of novel antimicrobial and antifungal agents. Future research should focus on the synthesis and screening of a library of this compound derivatives to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular targets and pathways affected by these compounds. Such investigations will be crucial in unlocking the full therapeutic potential of this compound in the fight against infectious diseases.

References

8-Acetylquinoline: An Unexplored Candidate in Anticancer Research

A comprehensive review of existing scientific literature reveals a significant gap in the investigation of 8-acetylquinoline for potential anticancer activity. Despite the broad interest in quinoline derivatives as a source of potential therapeutic agents, dedicated studies on the synthesis, cytotoxic effects, and mechanism of action of this compound against cancer cells are not available in the public domain. Therefore, a detailed technical guide on its anticancer properties, including quantitative data, experimental protocols, and signaling pathways, cannot be compiled at this time.

While direct research on this compound is lacking, the broader class of 8-substituted quinoline derivatives has shown promise in the field of oncology. Numerous studies have explored the anticancer potential of compounds bearing various functional groups at the 8-position of the quinoline ring, with 8-hydroxyquinoline and its analogs being the most extensively studied.

The Prominence of 8-Hydroxyquinoline and Its Derivatives

8-Hydroxyquinoline and its derivatives are a well-established class of compounds with diverse biological activities, including anticancer effects.[1][2] These compounds are known to act as metal chelators, and their ability to bind with metal ions is often linked to their antiproliferative activity.[2] The chelation of essential metal ions can disrupt cellular processes in cancer cells, leading to their death.

Derivatives of 8-hydroxyquinoline have been synthesized and evaluated against various cancer cell lines, demonstrating a range of cytotoxic activities. For instance, certain 8-hydroxyquinoline-derived Mannich bases have shown selective activity against multidrug-resistant cancer cells.[1] Furthermore, metal complexes of 8-hydroxyquinoline have been investigated as potential anticancer drugs, in some cases showing higher activity than the free ligands.[2]

Thiosemicarbazone Derivatives of the Quinoline Scaffold

Another class of quinoline derivatives with notable anticancer potential are thiosemicarbazones. While no specific studies on this compound thiosemicarbazone were found, thiosemicarbazones derived from other quinoline structures have been synthesized and shown to possess cytotoxic effects.[3][4] These compounds are also known for their metal-chelating properties and their ability to induce apoptosis and cell cycle arrest in cancer cells.[3][4]

Future Directions

The absence of research on the anticancer activity of this compound presents an open avenue for investigation. Future studies could involve the synthesis of this compound and its derivatives, followed by in vitro screening against a panel of cancer cell lines to determine their cytotoxic potential. Should promising activity be observed, further research could focus on elucidating the mechanism of action, including any effects on cell signaling pathways, apoptosis, and cell cycle regulation. The synthesis of thiosemicarbazone derivatives of this compound and their metal complexes could also be a fruitful area of exploration, given the established anticancer potential of these classes of compounds.

Experimental Design for Future Investigation

For researchers interested in exploring the anticancer activity of this compound, a general experimental workflow can be proposed. This would typically involve the chemical synthesis of the compound, followed by a series of in vitro and potentially in vivo assays.

General Experimental Workflow

Caption: A proposed experimental workflow for the investigation of the anticancer potential of this compound.

References

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

8-Acetylquinoline solubility in organic solvents

An In-depth Technical Guide to the Solubility of 8-Acetylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₁₁H₉NO.[1] As a derivative of quinoline, it serves as a valuable intermediate in the synthesis of more complex molecules and is explored for its potential in pharmaceuticals, particularly in the development of antimicrobial and anticancer therapies.[1][2] The solubility of this compound in various organic solvents is a critical physicochemical property that dictates its utility in synthesis, purification, formulation, and various analytical procedures. Understanding its solubility profile is paramount for researchers in organic synthesis and drug development to ensure efficient reaction kinetics, effective separation, and appropriate vehicle selection for biological assays.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It includes quantitative solubility data, a detailed experimental protocol for solubility determination, and a logical workflow to guide researchers in their experimental design.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the nature of the solvent, reflecting the molecule's amphiphilic character with its aromatic quinoline core and polar acetyl group.[1] The compound exhibits excellent solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the quinoline nitrogen and the carbonyl oxygen through dipole-dipole interactions.[1] Chlorinated solvents and polar protic solvents also demonstrate good to very good solubility.[1] Conversely, it has limited solubility in water.[1]

The following table summarizes the estimated quantitative solubility of this compound in various organic solvents at room temperature.

| Solvent | Solvent Type | Dielectric Constant (Approx.) | Estimated Solubility (g/L) | Predominant Interaction Mechanism |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | >150 | Amide-quinoline interaction |

| Dichloromethane | Moderately Polar | 8.9 | 80-150 | Aromatic-halogen interactions |

| Ethanol | Polar Protic | 24.5 | 50-100 | Quinoline-alcohol hydrogen bonding |

| Acetone | Polar Aprotic | 20.7 | 30-60 | Moderate polar interactions |

| Water | Very Polar | 80.1 | 0.5-1.0 | Limited hydrogen bonding |

Table 1: Estimated Solubility Profile of this compound. Data sourced from Smolecule.[1]

Experimental Protocol for Solubility Determination

The following is a generalized, detailed protocol for determining the thermodynamic (equilibrium) solubility of a solid organic compound like this compound. This method is based on the common "shake-flask" technique, which is considered a reliable method for generating accurate solubility data.[3]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

2. Procedure:

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.[3] The shaking ensures continuous mixing.

Step 2: Sample Separation

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm) for 15-20 minutes.

Step 3: Sample Dilution and Analysis

-

Carefully withdraw a known aliquot of the clear supernatant using a calibrated pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid.

-

Filter the aliquot through a syringe filter into a volumetric flask. This step removes any remaining microscopic particles.

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC or UV-Vis spectroscopy).

Step 4: Preparation of Calibration Curve

-

Prepare a series of standard solutions of this compound with known concentrations in the chosen organic solvent.

-

Analyze these standards using the same analytical method to construct a calibration curve by plotting the instrument response (e.g., peak area) against concentration.

Step 5: Calculation of Solubility

-

Determine the concentration of the diluted saturated solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.

Logical Workflow for Solubility Determination

The process of determining and analyzing the solubility of a compound follows a structured workflow. This ensures that the data is accurate, reproducible, and correctly interpreted.

Caption: A generalized workflow for the experimental determination of compound solubility.

References

Spectroscopic Profile of 8-Acetylquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-acetylquinoline, a heterocyclic aromatic ketone of interest in medicinal chemistry and materials science. This document compiles predicted spectroscopic data based on established principles and provides detailed, generalized experimental protocols for obtaining ¹H NMR, ¹³C NMR, and IR spectra.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~2.7 | Singlet | -COCH₃ |

| ~7.5 - 7.7 | Multiplet | Aromatic Protons |

| ~8.1 - 8.3 | Multiplet | Aromatic Protons |

| ~8.9 - 9.1 | Multiplet | Aromatic Protons |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~25 - 30 | -COCH₃ |

| ~120 - 140 | Aromatic CH |

| ~145 - 155 | Aromatic C (quaternary) |

| ~195 - 205 | C=O |

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H Stretch |

| ~2850 - 3000 | Weak | Aliphatic C-H Stretch |

| ~1690 - 1710 | Strong | C=O Stretch (Aryl Ketone) |

| ~1500 - 1600 | Medium-Strong | C=C and C=N Stretching (Quinoline Ring) |

| ~750 - 900 | Strong | C-H Bending (Aromatic) |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved by gentle vortexing or inversion.

2. ¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters:

-

Pulse sequence: Standard single-pulse (zg30 or similar).

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

Process the data with a line broadening factor of 0.3 Hz.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same NMR spectrometer.

-

Typical acquisition parameters:

-

Pulse sequence: Proton-decoupled (e.g., zgpg30).

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

-

-

Process the data with a line broadening factor of 1-2 Hz.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For solid samples (KBr pellet):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

For thin-film analysis:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform).

-

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

-

2. Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR and IR spectroscopic analysis.

Caption: Relationship between spectroscopic methods and structural elucidation.

An In-Depth Technical Guide to 8-Acetylquinoline: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Acetylquinoline, a heterocyclic organic compound, has been a subject of scientific interest due to its versatile chemical nature and potential biological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its initial synthesis, physicochemical properties, and early investigations into its biological significance. The document details experimental protocols for its synthesis and for the evaluation of its biological effects, presenting quantitative data in structured tables for clarity. Furthermore, this guide employs Graphviz diagrams to visually represent key synthetic pathways and experimental workflows, offering a deeper understanding of the methodologies involved.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, forming the backbone of numerous pharmaceuticals and agrochemicals. This compound, scientifically known as 1-(quinolin-8-yl)ethanone, is a notable member of this family, characterized by an acetyl group at the eighth position of the quinoline ring. This structural feature significantly influences its chemical reactivity and biological interactions. This guide delves into the historical context of its discovery and the evolution of our understanding of its properties and potential applications.

Discovery and First Synthesis

The first synthesis of this compound is not definitively documented in a single, readily available seminal paper. However, its preparation falls under established methods for the synthesis of quinoline derivatives that were developed in the late 19th and early 20th centuries. The most probable historical methods for its initial synthesis include the Skraup synthesis and Friedel-Crafts acylation.

A plausible early synthetic approach would have been the Skraup synthesis , a classic method for producing quinolines.[1] This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] For the synthesis of this compound, the likely starting material would have been 2-aminoacetophenone.

Another historically significant and practical method is the Friedel-Crafts acylation of quinoline. This reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. While the direct acylation of quinoline can lead to a mixture of isomers, specific reaction conditions can favor the formation of the 8-substituted product.

A more modern and specific synthetic route involves the use of organometallic reagents, for instance, the reaction of 8-bromoquinoline with a suitable acetylating agent in the presence of a palladium catalyst.

Physicochemical Properties

This compound is a solid at room temperature with a melting point in the range of 42-43.5 °C and a boiling point of 114-116 °C at a reduced pressure of 0.7 Torr. It presents as a yellow solid. The compound is soluble in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(quinolin-8-yl)ethanone | [2] |

| CAS Number | 56234-20-9 | [2] |

| Molecular Formula | C₁₁H₉NO | [2] |

| Molecular Weight | 171.19 g/mol | [2] |

| Melting Point | 42-43.5 °C | |

| Boiling Point | 114-116 °C (at 0.7 Torr) | |

| Appearance | Yellow solid |

Experimental Protocols

General Synthesis of this compound via Friedel-Crafts Acylation

This protocol is a generalized representation of a Friedel-Crafts acylation for the synthesis of this compound.

Materials:

-

Quinoline

-

Acetyl chloride (or acetic anhydride)

-

Aluminum chloride (AlCl₃)

-

Nitrobenzene (as solvent)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve quinoline in nitrobenzene.

-

Cool the mixture in an ice bath.

-

Slowly add aluminum chloride to the stirred solution.

-

Add acetyl chloride dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the aqueous layer and neutralize it with a sodium hydroxide solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

History of Biological Investigation

The biological activities of quinoline derivatives have been a subject of extensive research for over a century, with early studies focusing on their antimalarial properties. While specific early investigations targeting this compound are not as prominently documented as those for its hydroxylated counterpart, 8-hydroxyquinoline, its structural similarity suggested potential for biological activity.

Initial interest in the biological properties of this compound and related compounds likely stemmed from the established antimicrobial and chelating properties of the 8-hydroxyquinoline scaffold. The hypothesis that the acetyl group could modulate these activities would have driven early screening efforts.

Antimicrobial Activity

Table 2: Representative Antimicrobial Activity of Quinoline Derivatives (for context)

| Derivative Class | Organism | MIC (µg/mL) | Reference(s) |

| N-methylbenzofuro[3,2-b]quinoline | Enterococcus faecium | 4 | [5] |

| Indolizinoquinoline-5,12-dione | E. coli | 2 | [5] |

| Indolizinoquinoline-5,12-dione | S. aureus (MRSA) | 2 | [5] |

| 1,2,3-triazole incorporated quinoline | Aspergillus fumigatus | 0.98 | [5] |

| 1,2,3-triazole incorporated quinoline | Candida albicans | 0.49 | [5] |

Anticancer Activity

The anticancer potential of quinoline derivatives has been a significant area of research.[6][7] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6] Although specific early cytotoxicity data for this compound is limited, contemporary research on similar structures has demonstrated potent activity against various cancer cell lines.

Table 3: Representative Cytotoxicity of Quinoline Derivatives (for context)

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference(s) |

| 5,7-dihalo-substituted-8-hydroxyquinolines | Hepatoma, Ovarian, Lung | 0.0014 - 32.13 | [8] |

| 8-hydroxy-2-quinolinecarbaldehyde | Various cancer cell lines | - | [8] |

| 6,8-dibromo-1,2,3,4-tetrahydroquinoline | HeLa, HT-29, C6 | - | [7] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | 19.88 ± 3.35 µg/ml | [7] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | U937 | 43.95 ± 3.53 µg/ml | [7] |

Experimental Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

-

Prepare serial dilutions of this compound in the complete culture medium.

-

Remove the old medium from the wells and add the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion

This compound, a derivative of the versatile quinoline scaffold, has a history rooted in the foundational synthetic methods of organic chemistry. While its early discovery is not pinpointed to a single event, its synthesis is achievable through well-established reactions. The biological investigation of this compound is part of the broader and ongoing exploration of quinoline derivatives as potent antimicrobial and anticancer agents. Although specific historical and quantitative biological data for this compound itself are not as abundant as for some of its analogues, its chemical structure suggests a strong potential for bioactivity. This technical guide provides a foundational understanding for researchers and scientists interested in further exploring the properties and applications of this intriguing molecule. Future research should focus on elucidating the specific mechanisms of action of this compound and conducting comprehensive in vivo studies to validate its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C11H9NO | CID 12208789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 8. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Microwave-Assisted Synthesis of 8-Acetylquinoline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the microwave-assisted synthesis of 8-acetylquinoline, a valuable heterocyclic building block in medicinal chemistry and materials science. The quinoline scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved purity of the final product.[3][4]

Introduction to this compound and its Applications

This compound is a derivative of quinoline, an aromatic heterocyclic compound. The introduction of an acetyl group at the 8-position of the quinoline ring provides a key synthetic handle for further functionalization, making it a versatile precursor for the development of novel therapeutic agents and functional materials. Quinoline derivatives are known to play a role in various biological processes, and their ability to chelate metal ions is a key aspect of their mechanism of action in some cases.[5][6] While the direct biological activities of this compound are less explored compared to its hydroxylated analog, 8-hydroxyquinoline, its potential as a precursor for more complex molecules makes its efficient synthesis a topic of significant interest.

Potential Applications:

-

Drug Discovery: As a scaffold for the synthesis of novel kinase inhibitors, antibacterial, and antiviral agents.[1][5][6]

-

Materials Science: In the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.[7]

-

Coordination Chemistry: As a ligand for the formation of metal complexes with interesting catalytic or photophysical properties.

Synthesis of this compound via Microwave-Assisted Friedel-Crafts Acylation

The most direct route for the synthesis of this compound is the Friedel-Crafts acylation of quinoline. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring.[8][9][10] However, the nitrogen atom in the quinoline ring is a Lewis base and can coordinate with the Lewis acid catalyst, deactivating it.[11] Therefore, a stoichiometric amount of the catalyst is often required. Microwave irradiation can enhance the reaction rate and improve yields.[3][4][12]

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Proposed Microwave-Assisted Protocol

This protocol is a representative method based on established procedures for microwave-assisted Friedel-Crafts acylation of aromatic compounds.[4][13] Optimization of reaction conditions may be necessary for specific microwave reactors and scales.

Materials:

-

Quinoline

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Microwave reactor equipped with a magnetic stirrer and temperature sensor

Procedure:

-

Reaction Setup: In a dry microwave reaction vessel equipped with a magnetic stir bar, add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane.

-

Reactant Addition: While stirring, add quinoline (1 equivalent) to the suspension.

-

Acylating Agent: Slowly add acetyl chloride (1.1 equivalents) to the reaction mixture.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 110°C for 15-30 minutes with a maximum power of 200 W.[4]

-

Work-up: After the reaction is complete and the vessel has cooled to room temperature, carefully quench the reaction by slowly adding the mixture to ice-cold 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes representative data comparing conventional and microwave-assisted Friedel-Crafts acylation for similar aromatic compounds, highlighting the advantages of the microwave approach.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours to days | 5-30 minutes | [3][4] |

| Typical Yield | Often moderate | Good to excellent (60-90%) | [4][13] |

| Solvent Usage | Often requires larger volumes | Can be performed with less solvent or solvent-free | [3] |

| Energy Consumption | High | Lower | [4] |

| Selectivity | May lead to byproducts | Often higher selectivity | [3] |

Experimental Workflow and Mechanism

Experimental Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis and purification of this compound.

Caption: Workflow for the microwave-assisted synthesis of this compound.

Mechanism of Friedel-Crafts Acylation

The reaction proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.

Caption: Simplified mechanism of Friedel-Crafts acylation.

Conclusion

The microwave-assisted synthesis of this compound via Friedel-Crafts acylation presents a rapid, efficient, and scalable method for producing this valuable chemical intermediate. This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and often solvent use. The availability of an efficient synthetic route to this compound will undoubtedly facilitate further exploration of its derivatives in drug discovery and materials science, paving the way for the development of novel and improved therapeutic agents and functional materials.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. Friedel-Crafts Acylation [organic-chemistry.org]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: The Skraup Synthesis of Quinolines

Introduction

The Skraup synthesis is a classic and powerful chemical reaction used for the synthesis of quinolines.[1] Named after Czech chemist Zdenko Hans Skraup, this reaction typically involves heating an aromatic amine (such as aniline) with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1][2] The archetypal example is the synthesis of quinoline itself from aniline.[1] Nitrobenzene is a commonly used oxidizing agent, and in some cases, it can also function as a solvent.[1][3] Due to the highly exothermic and potentially violent nature of the reaction, moderators like ferrous sulfate are often added to ensure a more controlled process.[4][5] This method remains a cornerstone in heterocyclic chemistry, providing a direct route to the quinoline core, a structural motif found in numerous pharmaceuticals and biologically active compounds.

Reaction Mechanism

The mechanism of the Skraup synthesis proceeds through several distinct steps:

-

Dehydration of Glycerol : Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into the α,β-unsaturated aldehyde, acrolein.[2][4]

-

Michael Addition : The aromatic amine undergoes a conjugate (Michael) addition to the acrolein intermediate.[4][6]

-

Cyclization : The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic substitution to form a heterocyclic ring.[2][3]

-

Dehydration : The cyclized intermediate then loses a molecule of water to form 1,2-dihydroquinoline.[2]

-

Oxidation : Finally, the 1,2-dihydroquinoline is oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic quinoline product.[3][4] The nitrobenzene itself is reduced to aniline, which can then participate in the reaction.[3]

Caption: The reaction mechanism of the Skraup synthesis of quinoline.

Experimental Protocols

The following protocols are representative examples of the Skraup synthesis.

Protocol 1: Synthesis of Quinoline from Aniline [6]

This protocol is adapted from Organic Syntheses.

Materials:

-

Aniline

-

Glycerol

-

Nitrobenzene

-

Concentrated Sulfuric Acid

-

Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

-

Sodium Hydroxide solution (40%)

-

Anhydrous Potassium Carbonate

Procedure:

-

In a 2-liter round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine the aniline, glycerol, and nitrobenzene.

-

With constant stirring, slowly and carefully add the concentrated sulfuric acid to the mixture.

-

Add the ferrous sulfate heptahydrate to the reaction mixture, which acts as a moderator to control the exothermic reaction.[5]

-

Gently heat the mixture in an oil bath. The reaction will become exothermic.

-

Maintain the oil bath temperature at 140-150°C for 3-4 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with water and then neutralize it with a concentrated sodium hydroxide solution until it is strongly alkaline.

Work-up and Purification:

-

Perform a steam distillation to isolate the crude quinoline from the reaction mixture.

-

Separate the quinoline layer from the aqueous layer in the distillate.

-

Dry the crude quinoline over anhydrous potassium carbonate.

-

Purify the dried quinoline by distillation, collecting the fraction that boils at 235-237°C. The expected yield is 84-91%.[6]

Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline [6]

This protocol is adapted from Organic Syntheses for a substituted quinoline.

Materials:

-

3-Nitro-4-aminoanisole (3.5 moles)

-

Arsenic Pentoxide (2.45 moles) - Caution: Highly Toxic

-

Glycerol (13 moles)

-

Concentrated Sulfuric Acid (315 ml)

-

Concentrated Ammonium Hydroxide

-

Methanol

Procedure:

-

In a 5-liter three-necked round-bottom flask, prepare a homogeneous slurry of arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

-

Using an efficient mechanical stirrer, add the concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

-

Heat the mixture and maintain the temperature at 120°C for 4 hours, and then at 123°C for an additional 3 hours.

-

Cool the reaction mixture and dilute it with water.

-

Neutralize the mixture with concentrated ammonium hydroxide.

Work-up and Purification:

-

Filter the precipitated product.

-

Wash the solid product with water.

-

Recrystallize the crude product from methanol to obtain pure 6-methoxy-8-nitroquinoline. The reported yield is 65-76%.[6]

Caption: A general experimental workflow for the Skraup synthesis.

Data Presentation

The yield of the Skraup synthesis is highly dependent on the substrates and reaction conditions used.

Table 1: Reported Yields with Various Substituted Anilines [6]

| Substituted Aniline | Product | Yield (%) |

| Aniline | Quinoline | 84-91 |

| o-Aminophenol | 8-Hydroxyquinoline | 72 |

| 3-Nitro-4-aminoanisole | 6-Methoxy-8-nitroquinoline | 65-76 |

| m-Nitroaniline | 5-Nitroquinoline & 7-Nitroquinoline | Mixture |

| o-Nitroaniline | 8-Nitroquinoline | - |

| p-Nitroaniline | 6-Nitroquinoline | - |

Table 2: Influence of Different Oxidizing Agents on the Skraup Synthesis [6]

| Oxidizing Agent | Aniline Substrate | Product | Yield (%) |

| Nitrobenzene | Aniline | Quinoline | 84-91 |

| Arsenic Pentoxide | 6-Nitrocoumarin | 3H-pyrano[3,2-f]quinoline-3-one | 14 |

| o-Nitrophenol | o-Aminophenol | 8-Hydroxyquinoline | 136* |

*Yield is based on the starting o-aminophenol.

Safety and Modifications

The primary challenge in performing the Skraup synthesis is controlling its vigorous and exothermic nature.[4][6] The reaction can become violent if not properly managed.[6] The use of moderators is crucial for a safer and more reproducible reaction.

-

Ferrous sulfate (FeSO₄) is a common moderator believed to act as an oxygen carrier, thereby extending the reaction over a longer period.[5]

-

Arsenic acid can be used as an alternative oxidizing agent to nitrobenzene, resulting in a less violent reaction.[1]

-

Boric acid can also be employed to make the reaction less vigorous.[4]

For researchers in drug development, the Skraup synthesis offers a versatile route to a wide range of substituted quinolines, which are key scaffolds in many therapeutic agents.[2] However, careful optimization and adherence to safety protocols are paramount for successful and safe execution.

References

Application Notes & Protocols: 8-Acetylquinoline in Heterocyclic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8-Acetylquinoline is a versatile and valuable building block in the field of organic and medicinal chemistry. Its unique structure, featuring a reactive acetyl group attached to the quinoline scaffold, makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. The quinoline ring system itself is a privileged structure found in numerous natural products and synthetic compounds with significant biological activity.[1][2] Consequently, heterocycles derived from this compound are of great interest to researchers, particularly in the domain of drug discovery, for their potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents.[3][4][5][6]

This document provides detailed protocols and application notes for the synthesis of key heterocyclic systems—chalcones, pyrazoles/pyrazolines, and pyrimidines—using this compound as a primary starting material.

Synthesis of this compound-Based Chalcones via Claisen-Schmidt Condensation

Chalcones (α,β-unsaturated ketones) are crucial intermediates in the synthesis of various nitrogen-containing heterocycles like pyrimidines and pyrazolines.[7] They are typically synthesized through a base-catalyzed aldol condensation reaction between an aromatic ketone and an aromatic aldehyde, known as the Claisen-Schmidt condensation.[8][9]

General Reaction Workflow

The synthesis begins with the condensation of this compound with a selected aromatic aldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, typically in an ethanol solvent.

Caption: Workflow for Claisen-Schmidt condensation to synthesize chalcones.

Experimental Protocol: Synthesis of (E)-1-(quinolin-8-yl)-3-phenylprop-2-en-1-one

This protocol is a representative procedure for the synthesis of a chalcone derivative from this compound.

-

Preparation: Dissolve this compound (1.0 mmol) and a substituted benzaldehyde (e.g., benzaldehyde, 1.0 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Reaction Initiation: To the stirred solution, add an aqueous solution of sodium hydroxide (10% w/v, 5 mL) dropwise at room temperature.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 3:7).[10]

-

Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

Isolation and Purification: Filter the resulting solid precipitate, wash thoroughly with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure chalcone.[10]

Data Summary: Representative 8-Quinoline Chalcones

The following table summarizes various chalcones synthesized from this compound and different aromatic aldehydes.

| Entry | Aromatic Aldehyde | Product | Yield (%) | Reference |

| 1 | Benzaldehyde | (E)-1-(quinolin-8-yl)-3-phenylprop-2-en-1-one | ~85% | [10] |

| 2 | 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(quinolin-8-yl)prop-2-en-1-one | ~88% | [11] |

| 3 | 4-Methoxybenzaldehyde | (E)-3-(4-methoxyphenyl)-1-(quinolin-8-yl)prop-2-en-1-one | ~90% | [11] |

| 4 | 4-Nitrobenzaldehyde | (E)-3-(4-nitrophenyl)-1-(quinolin-8-yl)prop-2-en-1-one | ~82% | [11] |

Synthesis of 2-Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[12] These compounds are known for a wide spectrum of biological activities.[11]

General Reaction Workflow

The synthesized 8-quinoline chalcone is refluxed with a hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) in a suitable solvent, often with a catalytic amount of acid or base.

Caption: Workflow for the synthesis of pyrazolines from chalcones.

Experimental Protocol: Synthesis of a Quinoline-Based 2-Pyrazoline

This protocol outlines a general method for synthesizing pyrazolines from 8-quinoline chalcones.

-

Preparation: A mixture of the appropriate 8-quinoline chalcone (1.0 mmol) and phenylhydrazine (1.2 mmol) is prepared in absolute ethanol (25 mL).

-

Reaction: A few drops of a catalyst, such as piperidine or glacial acetic acid, are added to the mixture. The reaction mixture is then refluxed for 6-8 hours.[11]

-

Monitoring: The reaction is monitored by TLC until the starting chalcone is consumed.

-

Isolation: After completion, the reaction mixture is cooled to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol) to yield the pure 2-pyrazoline derivative.[11]

Data Summary: Representative Quinoline-Based Pyrazolines

This table presents data for several pyrazoline derivatives synthesized from 8-quinoline chalcones.

| Entry | Chalcone Substituent (R) | Hydrazine Used | Product | Yield (%) | Reference |

| 1 | Phenyl | Phenylhydrazine | 1-phenyl-5-phenyl-3-(quinolin-8-yl)-2-pyrazoline | >80% | [11] |

| 2 | 4-Chlorophenyl | Phenylhydrazine | 5-(4-chlorophenyl)-1-phenyl-3-(quinolin-8-yl)-2-pyrazoline | >85% | [11] |

| 3 | 4-Methoxyphenyl | Phenylhydrazine | 5-(4-methoxyphenyl)-1-phenyl-3-(quinolin-8-yl)-2-pyrazoline | >80% | [11] |

| 4 | Phenyl | Hydrazine Hydrate | 5-phenyl-3-(quinolin-8-yl)-2-pyrazoline | ~75% | [3] |

Synthesis of Pyrimidine Derivatives

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They are key components of nucleic acids and possess diverse pharmacological properties.[7] They can be synthesized from chalcones by reaction with reagents like urea, thiourea, or guanidine hydrochloride in the presence of a base.[13]

General Reaction Workflow

The synthesis involves the cyclization of an 8-quinoline chalcone with guanidine, urea, or thiourea, typically under basic conditions in an alcoholic solvent.

Caption: Workflow for the synthesis of pyrimidines from chalcones.

Experimental Protocol: Synthesis of a Quinoline-Based Pyrimidine

The following is a general procedure for the synthesis of pyrimidine derivatives.

-